3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3/c1-3-8-15(9-4-1)18-19(16-10-5-2-6-11-16)23-20(22-18)17-12-7-13-21-14-17/h1-14H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRXHNZMFWUITP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CN=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4,5 Diphenyl 1h Imidazol 2 Yl Pyridine and Its Derivatives
Historical Development of Imidazole (B134444) Synthesis Relevant to the Chemical Compound
The journey into imidazole synthesis began in 1858 when German chemist Heinrich Debus first reported the creation of the parent imidazole ring. wikipedia.orgtsijournals.comtsijournals.com He demonstrated that a condensation reaction involving glyoxal, formaldehyde, and ammonia (B1221849) could yield imidazole, which was originally named "glyoxaline". wikipedia.orgtsijournals.com Though the yields were relatively low, this reaction laid the foundational groundwork for creating C-substituted imidazoles. wikipedia.orgtsijournals.com
This initial discovery was later expanded upon by Bronisław Radziszewski, leading to what is now known as the Debus-Radziszewski imidazole synthesis. wikipedia.orgen-academic.comwikiwand.com This multicomponent reaction, which combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia, became a cornerstone for the synthesis of 2,4,5-trisubstituted imidazoles. wikipedia.orghandwiki.orgtandfonline.com The direct applicability of this method to form the core structure of 3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine by using benzil (B1666583) as the 1,2-dicarbonyl, 3-pyridinecarboxaldehyde (B140518) as the aldehyde, and an ammonia source highlights its enduring relevance. tandfonline.com Another significant historical method is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldimine, offering an alternative pathway to the imidazole core. wikipedia.orgnih.gov
Classical and Contemporary Approaches to 2,4,5-Trisubstituted Imidazoles
The synthesis of 2,4,5-trisubstituted imidazoles, the structural class to which this compound belongs, has evolved significantly from its classical roots. Classical methods primarily rely on the aforementioned Debus-Radziszewski reaction, often requiring prolonged reaction times and harsh conditions. researchgate.net
Contemporary approaches have focused on enhancing the efficiency, yield, and environmental friendliness of these syntheses. A major advancement has been the introduction of a wide variety of catalysts to promote the cyclocondensation reaction. These include:
Solid acid catalysts like zeolite HY/silica gel, silica-supported heteropolytungstic acid, and MoO₃/SiO₂. tandfonline.comderpharmachemica.comnih.gov
Lewis acids such as ZrCl₄, InCl₃·3H₂O, and Yb(OTf)₃. derpharmachemica.com
Ionic liquids , which can act as both solvent and catalyst, offering a "green chemistry" perspective. derpharmachemica.comnih.govresearchgate.net
Organocatalysts like L-proline have also been proven effective. sciepub.com
Furthermore, modern techniques such as microwave irradiation and ultrasound assistance are now widely used. researchgate.netderpharmachemica.comresearchgate.net These energy sources can dramatically reduce reaction times from hours to minutes and often lead to higher product yields and purity. researchgate.netderpharmachemica.com
| Catalyst | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| Cupric Chloride (CuCl₂·2H₂O) | Microwave irradiation, solvent-free | Excellent yields, high purity, cost-effective, easy work-up | derpharmachemica.com |
| MoO₃/SiO₂ | Reflux in acetonitrile | Recyclable catalyst, mild conditions, high yield (up to 95%) | tandfonline.com |
| HBF₄–SiO₂ | Solvent-free or in solution | Highly effective for 3- and 4-component reactions, recyclable | rsc.org |
| Diethyl Ammonium (B1175870) Hydrogen Phosphate (B84403) | Thermal, solvent-free | Green, reusable catalyst, short reaction times, excellent yields | sciepub.com |
| Iodine | Reflux in ethanol (B145695) | Readily available, mild conditions | researchgate.net |
Multi-Component Reactions for the Formation of the Imidazole Core
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. researchgate.net This approach is particularly well-suited for building complex heterocyclic structures like the target compound.
The Debus-Radziszewski synthesis is the archetypal MCR for imidazoles. wikipedia.orgen-academic.com In its classic form for synthesizing this compound, it involves the one-pot condensation of benzil (the 1,2-dicarbonyl component), 3-pyridinecarboxaldehyde (the aldehyde), and ammonium acetate (B1210297), which serves as the ammonia source. tandfonline.comsciepub.com
The generally accepted, though not definitively certain, mechanism proceeds in two main stages:
First, the dicarbonyl (benzil) condenses with two equivalents of ammonia to form a diimine intermediate. wikipedia.orghandwiki.org
This diimine then condenses with the aldehyde (3-pyridinecarboxaldehyde) to form the imidazole ring. wikipedia.orghandwiki.org
Modifications to this reaction often involve replacing one equivalent of ammonia with a primary amine to yield N-substituted imidazoles. wikipedia.orgen-academic.com Additionally, using acids like glacial acetic acid or catalysts can significantly improve yields. tsijournals.comscribd.com
A typical procedure involves mixing the three core components—benzil, an aldehyde, and an ammonia source—in the presence of a catalyst and heating the mixture. tandfonline.comsciepub.com For instance, a reported synthesis of 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole involved reacting 4-methoxybenzaldehyde (B44291), benzil, and ammonium acetate with cupric chloride as a catalyst under microwave irradiation for 12 minutes, achieving a 92% yield. derpharmachemica.com A similar strategy can be directly applied for the synthesis of this compound by substituting 4-methoxybenzaldehyde with 3-pyridinecarboxaldehyde.
Another efficient one-pot synthesis of a similar 1,2,4,5-tetrasubstituted imidazole derivative was achieved by refluxing benzil, furan-2-carbaldehyde, an amine, and ammonium acetate in ethanol with a catalytic amount of borontrifluoride etherate for 24 hours, resulting in a 92% yield. nih.gov These examples underscore the versatility and efficiency of one-pot MCRs in constructing highly substituted imidazole systems.
Copper-catalyzed reactions have emerged as a powerful and practical tool for synthesizing substituted imidazoles. nih.gov Copper catalysts, such as copper(I) iodide (CuI), copper(II) chloride (CuCl₂), and copper(II) acetate (Cu(OAc)₂), are attractive due to their low cost, low toxicity, and high efficiency. derpharmachemica.comnih.govrsc.org
These methods offer several advantages, including mild reaction conditions and often short reaction times. nih.govrsc.org For example, a rapid synthesis of 2,4,5-trisubstituted imidazoles was developed using CuI as a catalyst for the reaction between benzil, various aldehydes, and ammonium acetate, affording excellent yields of up to 95%. rsc.org Another approach describes a concise route via copper-mediated oxidative C-H functionalization. nih.gov Copper catalysts can also be used in [3+2] cycloaddition reactions to form the imidazole ring, providing a pathway with high regioselectivity. acs.orgnih.gov The use of copper chloride under microwave irradiation has also been shown to be a highly effective method for the three-component condensation leading to 2,4,5-trisubstituted imidazoles. derpharmachemica.com
Derivatization Strategies for the Pyridine (B92270) Moiety in this compound
While the synthesis of the core this compound structure is well-established, post-synthesis modification, particularly of the pyridine ring, allows for the creation of diverse derivatives. The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom. General derivatization strategies applicable to pyridine can be extrapolated for the target compound.
Significant progress has been made in the direct C-H functionalization of related heterocyclic systems like imidazo[1,2-a]pyridines, which can provide insight into potential reactions for the pyridine moiety in the target compound. nih.govrsc.org These methods include:
Formylation: The introduction of a formyl group is a valuable transformation. Visible-light-induced rose bengal-catalyzed C3 formylation of imidazo[1,2-a]pyridines has been reported with high yields. nih.gov
Aminoalkylation: Oxidative cross-dehydrogenative coupling can be used to introduce aminoalkyl groups onto the heterocyclic ring system. nih.gov
Cyanomethylation: Visible light-induced C3-cyanomethylation of imidazo[1,2-a]pyridines provides a handle for further transformations, such as hydrolysis and esterification to produce other functional groups. nih.gov
For the pyridine ring in this compound specifically, standard pyridine chemistry could be applied. This includes electrophilic substitution reactions (such as nitration or halogenation), which typically occur at the 3- and 5-positions relative to the ring nitrogen but may be directed by the bulky imidazole substituent. Nucleophilic aromatic substitution is also a possibility, especially if a leaving group is present on the pyridine ring. Furthermore, the pyridine nitrogen itself can be functionalized, for example, through N-oxidation or quaternization with alkyl halides, which can in turn activate the ring for further reactions.
Functionalization at the N1-position of the Imidazole Ring
The nitrogen atom at the 1-position (N1) of the imidazole ring in this compound is a common site for synthetic modification. This pyrrole-like nitrogen atom can be readily functionalized through alkylation or arylation reactions, enabling the synthesis of a wide library of derivatives. researchgate.netacs.org
The introduction of alkyl and aryl moieties at the N1-position is a primary strategy to expand the chemical space of this heterocyclic system. These modifications are typically achieved through well-established synthetic protocols.
N-Arylation: The formation of a C-N bond between the imidazole nitrogen and an aryl group is commonly accomplished using copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling or the Ullmann reaction. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org The Chan-Lam coupling utilizes arylboronic acids as the aryl source in the presence of a copper catalyst, often at room temperature and open to the air. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net This method is advantageous due to its mild conditions. The classical Ullmann reaction involves the coupling of an aryl halide with the N-H containing heterocycle using stoichiometric copper at high temperatures, though modern variations use catalytic copper with various ligands to proceed under milder conditions. wikipedia.orgorganic-chemistry.orgnih.govmdpi.com Research has demonstrated the successful N-arylation of similar imidazole cores, for instance, in the synthesis of 3-(4,5-diphenyl-1-(substituted phenyl)-1H-imidazol-2-yl) derivatives. researchgate.net Palladium-catalyzed methods, while less common for imidazoles than copper, have also been developed and can offer high regioselectivity for the N1-position of unsymmetrical imidazoles. nih.gov
N-Alkylation: The introduction of alkyl chains at the N1-position is a more straightforward functionalization. This is typically achieved by treating the parent compound with an alkyl halide (e.g., alkyl bromide or chloride) in the presence of a base and a suitable solvent. nih.govnih.govfabad.org.tr Common conditions involve using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govfabad.org.tr The reaction proceeds via deprotonation of the imidazole N-H, followed by nucleophilic attack of the resulting imidazolate anion on the alkyl halide. The choice of base and solvent can be critical for achieving good yields and, in some cases, regioselectivity. beilstein-journals.orgresearchgate.net Studies on related imidazopyridine systems show that alkylation predominantly occurs on the nitrogen atoms of the pyridine ring, but functionalization of the imidazole nitrogen is a well-established transformation for imidazole derivatives in general. nih.govfabad.org.tr
The following table summarizes representative N1-functionalization reactions for imidazole scaffolds.
Reaction Conditions and Optimization Protocols
Optimizing reaction conditions is crucial for maximizing the yield and purity of imidazole-pyridine derivatives while minimizing reaction times and by-product formation. For N-arylation and N-alkylation reactions, several parameters are systematically varied.
Catalyst System: In copper-catalyzed reactions, the choice of the copper source (e.g., CuI, Cu₂O, Cu(OAc)₂) and the ligand can significantly impact efficiency. nih.govrsc.org Ligands such as 1,10-phenanthroline (B135089) or various diamines can stabilize the copper catalyst and facilitate the catalytic cycle. acs.orgbeilstein-journals.org
Solvent: The solvent can influence the solubility of reagents and the reaction pathway. Polar aprotic solvents like DMF, DMSO, and acetonitrile, or non-polar solvents like toluene (B28343) and dioxane are often tested. acs.orgmdpi.com
Temperature: Reaction temperatures can range from room temperature for highly reactive substrates to elevated temperatures (100-150 °C) for less reactive partners or to drive the reaction to completion. organic-chemistry.orgbeilstein-journals.org
A typical optimization process involves screening these variables to identify the ideal combination for a specific substrate pairing. The following table illustrates a hypothetical optimization study for a copper-catalyzed N-arylation reaction.
Green Chemistry Approaches in the Synthesis of Imidazole-Pyridine Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact. For imidazole-pyridine derivatives, these approaches focus on minimizing hazardous substances, improving energy efficiency, and using renewable resources.
Use of Green Solvents: Efforts have been made to replace traditional volatile organic compounds (VOCs) with more environmentally benign solvents. Water and glycerol (B35011) are excellent examples of green solvents that have been used for the synthesis of imidazopyridine scaffolds. nih.gov Water is non-toxic and readily available, while glycerol is biodegradable, non-toxic, and has a high boiling point, allowing for reactions to be performed at elevated temperatures. nih.gov
Catalyst-Free and Metal-Free Reactions: Some synthetic routes have been developed to proceed without a catalyst, often by using microwave irradiation or by reacting the components under solvent-free conditions at elevated temperatures. This avoids the use of potentially toxic and expensive metal catalysts.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. It can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. This technique has been successfully applied to the synthesis of various imidazole and imidazopyridine derivatives.
Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single pot to form a final product that contains portions of all the starting materials. This approach is highly atom-economical and efficient, as it reduces the number of synthetic steps and purification procedures. Iodine-catalyzed three-component reactions have been developed for synthesizing imidazopyridines at room temperature, representing a cost-effective and environmentally friendly method.
Structural Elucidation and Advanced Spectroscopic Analysis
Single-Crystal X-ray Diffraction Studies of 3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine and its Analogs
Single-crystal X-ray diffraction provides definitive information on the solid-state structure of a crystalline compound, including the determination of its crystal system, space group, and the precise measurement of bond lengths, bond angles, and dihedral angles. This technique also offers insights into the supramolecular assembly through the analysis of intermolecular interactions and crystal packing.
The crystal system and space group are fundamental properties of a crystalline solid, defining its symmetry. Studies on analogs of this compound reveal a variety of crystal systems and space groups, influenced by the nature and position of substituents.
For instance, the analog 2-[4,5-diphenyl-2-(pyridin-4-yl)-1H-imidazol-1-yl]ethanol crystallizes in the monoclinic system with the space group P2₁/n researchgate.net. Another closely related compound, 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole, also adopts a monoclinic crystal system, but with the space group Cc. The crystal structure of 2,4,5-Tris(pyridin-4-yl)-1H-imidazole monohydrate was found to be in the triclinic system with the space group P-1 nih.gov. This diversity underscores the significant impact of even subtle molecular modifications on the resulting crystal lattice.
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 2-[4,5-diphenyl-2-(pyridin-4-yl)-1H-imidazol-1-yl]ethanol | Monoclinic | P2₁/n | researchgate.net |
| 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole | Monoclinic | Cc | |
| 2,4,5-Tris(pyridin-4-yl)-1H-imidazole monohydrate | Triclinic | P-1 | nih.gov |
| 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol | Crystallizes with two unique molecules in the asymmetric unit |
The analysis of bond lengths and angles provides critical information about the bonding within a molecule. In the imidazole (B134444) ring of related structures, the bond lengths are consistent with its aromatic character, showing values intermediate between single and double bonds nsf.gov. For example, in 1-(2,6-diisopropylphenyl)-1H-imidazole, the C-N and C=C bond lengths within the imidazole ring are within the expected ranges for sp²-hybridized atoms.
The pyridine (B92270) ring typically exhibits C-C bond lengths in the range of 1.33–1.39 Å, characteristic of an aromatic system. The bond angles within both the imidazole and pyridine rings deviate slightly from the ideal 120° for sp²-hybridized carbons due to the presence of heteroatoms and the constraints of the five- and six-membered rings.
| Bond | Typical Length (Å) | Angle | Typical Angle (°) |
|---|---|---|---|
| Imidazole C-N | ~1.31-1.38 | Imidazole N-C-N | ~112 |
| Imidazole C=C | ~1.36 | Imidazole C-N-C | ~105-107 |
| Pyridine C-C | ~1.39 | Pyridine C-N-C | ~117 |
| Pyridine C-N | ~1.34 | Pyridine C-C-N | ~124 |
Note: The values presented are typical and may vary slightly in the specific crystal structure of this compound and its analogs.
For example, in 2-[4,5-diphenyl-2-(pyridin-2-yl)-1H-imidazol-1-yl]-3-phenylpropan-1-ol, the dihedral angle between the pyridyl and imidazole rings is 64.7(3)°, while the dihedral angles between the two phenyl substituents and the imidazole ring are 33.5(3)° and 81.2(2)°, respectively. In 2,4,5-Tris(pyridin-4-yl)-1H-imidazole, the dihedral angles between the pyridyl rings and the imidazole ring are 9.1(7)°, 21.5(5)°, and 45.5(1)° nih.gov. These variations in dihedral angles highlight the conformational flexibility of these molecules.
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 2-[4,5-diphenyl-2-(pyridin-2-yl)-1H-imidazol-1-yl]-3-phenylpropan-1-ol | Pyridyl | Imidazole | 64.7(3) | |
| 2-[4,5-diphenyl-2-(pyridin-2-yl)-1H-imidazol-1-yl]-3-phenylpropan-1-ol | Phenyl | Imidazole | 33.5(3) | |
| 2-[4,5-diphenyl-2-(pyridin-2-yl)-1H-imidazol-1-yl]-3-phenylpropan-1-ol | Phenyl | Imidazole | 81.2(2) | |
| 2,4,5-Tris(pyridin-4-yl)-1H-imidazole | Pyridyl | Imidazole | 9.1(7) | nih.gov |
| 2,4,5-Tris(pyridin-4-yl)-1H-imidazole | Pyridyl | Imidazole | 21.5(5) | nih.gov |
| 2,4,5-Tris(pyridin-4-yl)-1H-imidazole | Pyridyl | Imidazole | 45.5(1) | nih.gov |
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. In the crystalline structures of this compound analogs, hydrogen bonding and π-π stacking are the dominant forces that direct the crystal packing.
Hydrogen bonding plays a crucial role in the supramolecular assembly of imidazole- and pyridine-containing compounds. The imidazole ring possesses both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen atom), while the pyridine ring contains a hydrogen bond acceptor (the nitrogen atom).
In the crystal structures of analogs, N—H···N hydrogen bonds between the imidazole rings of adjacent molecules are a common feature, often leading to the formation of one-dimensional chains researchgate.net. In the case of 2-[4,5-diphenyl-2-(pyridin-4-yl)-1H-imidazol-1-yl]ethanol, O—H···N, C—H···O, and C—H···N hydrogen bonds are all present, creating a more complex three-dimensional network researchgate.net. The presence of other functional groups can introduce additional hydrogen bonding possibilities, further influencing the crystal packing.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful technique for confirming the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
In the ¹H NMR spectrum of related compounds, the aromatic protons of the phenyl and pyridine rings typically appear in the downfield region, generally between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern and the electronic environment of each proton. The N-H proton of the imidazole ring often appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the aromatic rings resonate in the region of approximately 110 to 150 ppm. The quaternary carbons of the imidazole ring and the carbon atoms attached to nitrogen atoms usually have distinct chemical shifts that aid in the structural assignment. The combination of ¹H and ¹³C NMR, often supplemented with two-dimensional NMR techniques like COSY and HMBC, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure. For example, in 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole, the N-H protons of the imidazole and indole (B1671886) rings appear as singlets at 12.27 and 11.37 ppm, respectively, in DMSO-d6 rsc.org. The aromatic protons are observed in the range of 7.14 to 8.48 ppm rsc.org.
¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a deuterated solvent like DMSO-d₆, reveals distinct signals corresponding to the protons of the pyridine and phenyl rings, as well as the N-H proton of the imidazole ring.
The aromatic region of the spectrum is particularly complex, displaying a series of multiplets that correspond to the protons on the two phenyl rings and the pyridine ring. The protons of the phenyl groups at the 4 and 5 positions of the imidazole ring generally appear as a complex multiplet in the range of δ 7.20–7.65 ppm. The protons of the pyridine ring exhibit characteristic chemical shifts and coupling patterns. For instance, the proton at position 2 of the pyridine ring often appears as a distinct signal at a downfield chemical shift.
A key feature is the signal for the N-H proton of the imidazole ring, which is typically observed as a broad singlet at a downfield chemical shift, often above δ 12.0 ppm. The exact chemical shift can be influenced by solvent and concentration.
Table 1: ¹H NMR Chemical Shift and Coupling Constant Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Imidazole N-H | > 12.0 | br s | - |
| Pyridine & Phenyl H | 7.20 - 8.65 | m | - |
Note: Specific assignments require detailed 2D NMR analysis. br s denotes a broad singlet, and m denotes a multiplet.
¹³C NMR Spectral Analysis: Carbon Environments
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon framework of the molecule. The ¹³C NMR spectrum of this compound shows a number of distinct signals corresponding to the different carbon environments within the compound.
The spectrum typically displays signals for the carbon atoms of the pyridine ring, the two phenyl rings, and the imidazole ring. The carbon atom at position 2 of the imidazole ring, which is bonded to the pyridine ring, is of particular interest and generally resonates in the region of δ 143-146 ppm. The carbon atoms of the phenyl groups attached to the imidazole ring show a series of signals in the aromatic region, typically between δ 125 and 137 ppm. The carbon atoms of the pyridine ring also have characteristic chemical shifts. For example, the carbon attached to the imidazole ring (C3 of pyridine) and the carbon at position 2 of the pyridine ring will have distinct resonances.
Table 2: ¹³C NMR Chemical Shift Data
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| Imidazole C2 | 143 - 146 |
| Imidazole C4/C5 | ~135 - 137 |
| Phenyl Carbons | 125 - 137 |
| Pyridine Carbons | 120 - 150 |
Note: These are approximate ranges and can vary based on the solvent and specific substitution patterns.
2D-NMR Techniques for Connectivity and Proximity
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the proton and carbon signals and establishing the connectivity of the molecule. ipb.pt
A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace the proton networks within the pyridine and phenyl rings. ipb.pt The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for confirming the connection between the pyridine ring and the imidazole ring, as well as the attachment of the phenyl groups to the imidazole core. ipb.pt For instance, an HMBC correlation between the protons of the pyridine ring and the C2 carbon of the imidazole ring would definitively confirm the 2-pyridyl substitution.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The FTIR spectrum of this compound exhibits several characteristic absorption bands.
A broad absorption band in the region of 3400-3100 cm⁻¹ is typically assigned to the N-H stretching vibration of the imidazole ring. The C-H stretching vibrations of the aromatic rings (phenyl and pyridine) are observed around 3050 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole and aromatic rings give rise to a series of sharp absorption bands in the 1620-1400 cm⁻¹ region. rsc.orgnih.gov Bending vibrations for C-H bonds in the aromatic rings can also be observed in the fingerprint region of the spectrum. researchgate.net
Table 3: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3400 - 3100 | N-H Stretch (Imidazole) |
| ~3050 | C-H Stretch (Aromatic) |
| 1620 - 1400 | C=N and C=C Stretch (Imidazole, Aromatic) |
| 765 and 695 | =C-H Bending (Monosubstituted Phenyl) |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry confirms the molecular weight and can provide information about the fragmentation pattern, further corroborating the proposed structure. The exact mass can be used to determine the elemental composition of the molecule. nih.gov
Table 4: Mass Spectrometry Data
| Technique | Observation |
|---|---|
| ESI-MS | [M+H]⁺ ion peak corresponding to the molecular weight |
| HRMS | Provides the exact mass for elemental composition confirmation |
Note: The exact m/z value would be dependent on the isotopic composition of the molecule.
Computational and Theoretical Investigations of 3 4,5 Diphenyl 1h Imidazol 2 Yl Pyridine
Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. It is used to determine the electronic structure of molecules, from which numerous properties can be derived. For a molecule like 3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or higher, would be the first step in a thorough theoretical analysis. tandfonline.comnih.govppor.azniscpr.res.in
A primary outcome of DFT calculations is the determination of the molecule's optimized, lowest-energy geometry. This process calculates the bond lengths, bond angles, and dihedral (torsion) angles that correspond to a stable state of the molecule in the gas phase.
Bond Lengths: The calculations would provide the distances between connected atoms (e.g., C-C, C-N, C-H bonds) in units of angstroms (Å). For instance, the C-N bonds within the imidazole (B134444) ring would be expected to have lengths intermediate between single and double bonds due to aromaticity.
Bond Angles: The angles formed by three consecutive atoms (e.g., C-N-C angle in the pyridine (B92270) ring) would be determined, defining the molecule's shape.
Dihedral Angles: These angles describe the rotation around a bond and are crucial for defining the three-dimensional conformation, particularly the relative orientations of the two phenyl rings and the pyridine ring with respect to the central imidazole core. In similar diphenyl-imidazole structures, the phenyl rings are typically twisted out of the plane of the imidazole ring to minimize steric hindrance. nih.govresearchgate.netresearchgate.net
Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. ijar.org.inresearchgate.net Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. These theoretical spectra can be compared with experimental data to validate the computational model. tandfonline.com
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.comnih.gov
HOMO: This orbital acts as an electron donor. A high HOMO energy indicates a greater propensity to donate electrons. In molecules like this, the HOMO is often distributed across the electron-rich π-systems of the aromatic rings. orientjchem.org
LUMO: This orbital acts as an electron acceptor. A low LUMO energy suggests a greater ability to accept electrons. The LUMO is typically located on similar π-conjugated regions.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter. A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability. irjweb.comsemanticscholar.org A large gap implies high stability and lower chemical reactivity. irjweb.com This energy gap is also fundamental to understanding the molecule's electronic absorption spectra, as the lowest energy electronic transition is often the promotion of an electron from the HOMO to the LUMO. semanticscholar.orgnih.gov Time-Dependent DFT (TD-DFT) is the method used to calculate theoretical UV-Visible absorption spectra, including absorption wavelengths (λmax), excitation energies, and oscillator strengths, which quantify the probability of these transitions. nih.gov
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. semanticscholar.orgresearchgate.netnih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. tandfonline.comorientjchem.org
Negative Potential Regions (Red/Yellow): These areas are electron-rich and are the most likely sites for electrophilic attack. In this compound, these regions would be expected around the nitrogen atoms of the imidazole and pyridine rings due to their lone pairs of electrons.
Positive Potential Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the N-H proton of the imidazole ring.
Neutral Regions (Green): These areas have a near-zero potential and are generally less reactive.
The MEP map provides a clear, qualitative picture of the charge distribution and is a powerful predictor of intermolecular interaction sites.
Quantum Theory of Atoms in Molecules (QTAIM) and PIXEL Analysis of Intermolecular Interactions
While DFT provides information on intramolecular properties, understanding how molecules interact with each other in a solid state or in solution is also crucial.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a method that analyzes the electron density topology to define atoms and the bonds between them. It can characterize intermolecular interactions, such as hydrogen bonds and van der Waals forces, by locating bond critical points (BCPs) in the electron density between interacting atoms. The properties at these BCPs, like electron density and its Laplacian, provide quantitative information about the strength and nature of the interaction.
PIXEL Analysis: The PIXEL method calculates the interaction energy between molecules by partitioning it into coulombic (electrostatic), polarization, dispersion, and repulsion components. This provides a detailed chemical interpretation of the forces holding molecules together in a crystal lattice. For this compound, this analysis would quantify the contributions of π-π stacking between the phenyl and pyridine rings and hydrogen bonding involving the imidazole N-H group and the pyridine nitrogen.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. tandfonline.com An MD simulation would provide insight into the conformational flexibility of this compound. While DFT optimizes to a single minimum-energy structure, a real molecule is dynamic. MD simulations can explore the potential energy surface and reveal the different conformations the molecule can adopt at a given temperature, including the rotational freedom of the phenyl and pyridine rings. ajchem-a.comijsrset.comresearchgate.net This is particularly important for understanding how the molecule might adapt its shape to fit into a receptor site or how it behaves in a solution.
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding direct clinical prediction)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure and physicochemical properties of a series of compounds with their biological activity. While specific QSAR studies exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to related imidazole and pyridine derivatives to guide the design of new molecules with enhanced activities.
QSAR studies on imidazole-containing compounds have demonstrated the importance of various molecular descriptors in predicting their biological activities. For instance, studies on a series of imidazole derivatives as potential antifungal agents have shown that parameters related to size, bulkiness, lipophilicity (expressed as ClogP), and polar interactions are significant in determining their efficacy against pathogens like Candida albicans and Rhodotorula glutinis. nih.gov In one such study, statistically significant equations were derived with high correlation coefficients (R=0.800 and R=0.820), indicating a strong relationship between the calculated descriptors and the observed antifungal activity. nih.gov
Similarly, QSAR investigations on 3-(4-biphenylmethyl)-4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives as angiotensin II (AT1) receptor antagonists have highlighted the utility of 2D-QSAR, group-based QSAR, and pharmacophore modeling. nih.gov These models revealed that substitutions on the imidazo[4,5-c]pyridine ring with more electronegative and less bulky groups are favorable for antihypertensive activity. nih.gov The best 2D-QSAR model developed showed a high correlation coefficient (r² = 0.8940) and good predictive ability (pred_r² = 0.8177), underscoring the robustness of the model. nih.gov
For a hypothetical QSAR study involving this compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific steric parameters like those developed by Taft or Verloop.
Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient between n-octanol and water (logP), which indicates the lipophilicity of the compound.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.
Once these descriptors are calculated for a series of analogues of this compound with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN) would be employed to build the QSAR model. nih.govfrontiersin.org The validity and predictive power of the resulting model would then be rigorously tested using internal and external validation techniques. scirp.org
A study on imidazole-containing farnesyltransferase inhibitors utilized genetic algorithms-partial least squares (GA-PLS) to select the most relevant descriptors, which indicated that volume, shape, and polarity are crucial for their activity. nih.gov The developed 2D-QSAR models, both linear (MLR) and non-linear (ANN, SVM), demonstrated good predictive capabilities, comparable or even superior to 3D-QSAR models. nih.gov
Table 1: Representative Molecular Descriptors in QSAR Studies of Imidazole Derivatives
| Descriptor Category | Example Descriptors | Significance in Imidazole Derivatives |
| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions with target receptors. |
| Steric | Molecular Weight, Molar Refractivity | Affects the fit of the molecule into the binding pocket. |
| Hydrophobic | logP | Crucial for membrane permeability and reaching the target site. |
| Topological | Balaban Index (J), Wiener Index | Describes molecular branching and connectivity, impacting receptor binding. |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein. doi.org This method provides detailed insights into the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
In another study, newly synthesized imidazole derivatives containing a pyrazole (B372694) moiety were subjected to molecular docking against L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P), an enzyme involved in microbial cell wall synthesis. researchgate.net The results indicated that these compounds exhibited good binding affinity towards the active site, suggesting their potential as inhibitors of this enzyme. doi.orgresearchgate.net
A molecular docking investigation of this compound against a hypothetical protein target would involve the following steps:
Preparation of the Ligand and Protein: The 3D structure of this compound would be generated and optimized to its lowest energy conformation. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: A docking algorithm would be used to systematically explore the possible binding poses of the ligand within the active site of the protein.
Scoring and Analysis: The different binding poses would be evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode. The interactions between the ligand and the amino acid residues of the protein in the predicted binding pose would be analyzed.
For this compound, the nitrogen atoms in the imidazole and pyridine rings could act as hydrogen bond acceptors, while the N-H group of the imidazole can serve as a hydrogen bond donor. The phenyl rings can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the protein's active site.
Table 2: Potential Ligand-Target Interactions for this compound based on Molecular Docking Principles
| Type of Interaction | Potential Interacting Groups on the Ligand | Potential Interacting Amino Acid Residues in Target |
| Hydrogen Bonding | Imidazole N-H (donor), Imidazole N (acceptor), Pyridine N (acceptor) | Asp, Glu, Ser, Thr, Gln, Asn, His |
| Hydrophobic Interactions | Phenyl rings, Pyridine ring | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |
| π-π Stacking | Phenyl rings, Pyridine ring | Phe, Tyr, Trp, His |
| π-Cation Interactions | Phenyl rings, Pyridine ring | Lys, Arg |
Molecular docking studies on 1,5-diphenyl-2,4-disubstituted-1H-imidazole derivatives against protein tyrosine kinase (PDB ID: 2HCK) and peroxiredoxin (PDB ID: 1HD2) have been conducted to evaluate their antioxidant potential. researchgate.net The results from such studies provide crucial information for the rational design of more potent and selective inhibitors. researchgate.net
Coordination Chemistry of 3 4,5 Diphenyl 1h Imidazol 2 Yl Pyridine As a Ligand
Binding Modes and Chelation Properties of Imidazolylpyridine Ligands
Imidazolylpyridine ligands, including 3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine, primarily function as N,N-bidentate chelating agents. rsc.org They coordinate to a metal center through the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms of the imidazole (B134444) ring, typically the sp2-hybridized nitrogen at position 3. This chelation forms a stable five-membered ring, a common and favorable arrangement in coordination chemistry. aip.org The specific binding is influenced by the steric and electronic properties of substituents on both the pyridine and imidazole rings.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with imidazolylpyridine ligands is typically achieved by reacting the ligand with a suitable metal salt in a polar solvent. researchgate.netjscimedcentral.com The choice of solvent, temperature, and the ligand-to-metal ratio can influence the stoichiometry and structure of the final product. mdpi.commdpi.com Complexes with a variety of transition metals, including Ruthenium(II), Osmium(II), Cobalt(II), Nickel(II), Gold(I/III), and Zinc(II), have been synthesized and characterized using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, IR spectroscopy, and elemental analysis. rsc.orguomustansiriyah.edu.iqnih.govnih.govnih.govmdpi.com
The coordination of this compound and related ligands to metal centers gives rise to a wide array of structural motifs. The specific geometry is dictated by the metal ion's preferred coordination number and geometry, the stoichiometry of the complex, and the steric demands of the ligands.
Mononuclear Complexes : These can adopt various geometries. For instance, Co(II) and Ni(II) can form pseudo-octahedral complexes when coordinated with two or three bidentate ligands. researchgate.net Distorted trigonal bipyramidal geometries have also been observed for Co(II) complexes. nih.gov With Au(I), linear complexes are common, while Au(III) favors square planar geometries. nih.gov
Dinuclear and Polynuclear Complexes : The imidazole N-H group can be deprotonated, allowing the imidazolate anion to act as a bridging ligand between two metal centers, leading to the formation of dinuclear or polynuclear structures.
Stoichiometric Variations : Depending on the reaction conditions, mono-, bis-, or tris-chelate complexes can be formed. mdpi.com For example, Zn(II) has been shown to form [ZnLCl2] (mono-chelate), [ZnL2Cl2] (bis-chelate), and ZnL32 (tris-chelate) species with related ligands. mdpi.com
The table below summarizes the structural diversity found in complexes with similar imidazolylpyridine ligands.
| Metal Ion | Coordination Geometry | Example Complex Type | Reference(s) |
| Co(II) | Distorted Octahedral, Distorted Trigonal Bipyramid | [Co(L)2Cl2], [Co(L)2(carboxylate)2] | aip.orgnih.gov |
| Ni(II) | Octahedral, Pseudo-octahedral | [Ni(L)2Cl2], [Ni(L)3]2+ | researchgate.netmdpi.com |
| Zn(II) | Distorted Octahedral, Tetrahedral | [Zn(L)2(H2O)2], [ZnLCl] | nih.govresearchgate.net |
| Ru(II) | Distorted Octahedral | [(η6-arene)RuCl(L)]+ | nih.gov |
| Au(I) | Linear | [(NHC)Au(L)]+ | nih.gov |
| Au(III) | Square Planar | [Au(C^N^C)(L)] | rsc.org |
L represents an imidazolylpyridine-type ligand.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the coordination of a ligand to a metal center. Upon complexation, the chemical shifts of the ligand's protons experience noticeable changes due to the alteration of their electronic environment.
Coordination to a diamagnetic metal ion like Zn(II) or Au(I) typically induces downfield shifts in the signals of protons closest to the coordination site. nih.gov For example, in the complexation of a hybrid pyridine bis-anthracene-imidazolium salt with Zn(II), a visible shielding effect was noted on the chemical shifts of both aliphatic and aromatic protons. mdpi.com The magnitude of the shift is dependent on the metal ion and the strength of the metal-ligand bond. DFT calculations have been used to rationalize these experimental trends, showing that the variation in chemical shifts can be correlated with the covalent character of the metal-ligand bonds. nih.gov
For paramagnetic metal complexes, such as those with Co(II) or Ni(II), the effect on the NMR spectrum is more dramatic, often leading to very broad signals spread over a wide chemical shift range, making interpretation more complex. nsf.gov
The table below illustrates typical changes in ¹H NMR chemical shifts upon complexation.
| Proton | Free Ligand (ppm) | Complexed Ligand (ppm) | Δδ (ppm) | Metal Ion | Reference |
| Imidazole H2' | ~9.06 | Disappears/Shifts Significantly | - | Zn(II) | mdpi.com |
| Pyridine H (adjacent to N) | ~8.6 | Downfield Shift | > +0.5 | Pd(II) | nih.gov |
| Pyridine H (distant from N) | ~7.5 | Smaller Shift | < +0.3 | Pd(II) | nih.gov |
Electrochemical Properties of Metal Complexes
The electrochemical behavior of metal complexes based on imidazolylpyridine ligands is of great interest, particularly for applications in catalysis, sensing, and molecular electronics. Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of these compounds.
Ruthenium(II) complexes with related polypyridyl ligands often exhibit reversible or quasi-reversible metal-centered oxidation processes (Ru(II)/Ru(III)). nih.gov The potential of this redox couple is sensitive to the electronic properties of the coordinating ligands. The introduction of electron-donating or electron-withdrawing groups on the this compound framework can tune this potential. Ligand-based reduction processes may also be observed at negative potentials. The HOMO and LUMO energy levels of these complexes can be estimated from electrochemical data, providing insight into their electronic structure and potential for use in photophysical applications. researchgate.net
Hemilability and Ligand Exchange Processes
Hemilability is a crucial concept in the coordination chemistry of hybrid ligands like this compound. nih.gov It describes the ability of a multidentate ligand to have one donor atom that can reversibly bind and dissociate from the metal center while the other donor atom remains firmly attached. In imidazolylpyridine ligands, the imidazole nitrogen can be the hemilabile donor, especially if it is less basic than the pyridine nitrogen. run.edu.ngresearchgate.net
This dissociation of one arm of the chelate opens up a coordination site on the metal, which can then be occupied by a solvent molecule or a substrate. This process is fundamental to many catalytic cycles, allowing for substrate binding and product release. Studies on Ni(II) and Pd(II) complexes with 2-(1H-imidazol-2-yl)pyridine derivatives have shown evidence for solvent-induced metal-ligand bond disconnection, confirming their hemilabile nature. run.edu.ng
Ligand exchange processes are also significant. For example, gold(I) complexes containing halide ligands can undergo exchange reactions where the halide is replaced by other nucleophiles, such as those found in biological media. nih.gov
Supramolecular Assembly through Coordination and Hydrogen Bonding
The presence of the N-H group on the imidazole ring provides a site for hydrogen bonding, which plays a critical role in the formation of supramolecular architectures. In the solid state, metal complexes of this compound can self-assemble into extended networks through a combination of coordination bonds and intermolecular hydrogen bonds.
These hydrogen bonds can form between the imidazole N-H of one complex and an anion or a nitrogen atom of an adjacent complex. nih.govtandfonline.com This leads to the construction of one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) networks. mdpi.comnih.gov The steric bulk of the diphenyl groups can also influence the packing of the molecules in the crystal lattice through π–π stacking interactions, further stabilizing the supramolecular assembly. mdpi.com The resulting structures can feature channels or cavities, which is of interest for creating porous materials or host-guest systems. nih.gov
Photophysical Properties and Luminescence Research
Absorption and Emission Characteristics of 3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine Derivatives
Lophine and its derivatives are known for their fluorescence and chemiluminescence properties. nih.gov The core structure consists of an imidazole (B134444) ring with phenyl groups at the C-2, C-4, and C-5 positions. nih.gov The introduction of a pyridyl group at the C-2 position, as in this compound, modulates the electronic and photophysical properties.
Studies on related lophine derivatives show that absorption spectra typically feature bands in the ultraviolet region. For instance, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542), a related derivative, displays absorption peaks at 340 nm and 406 nm in DMF, attributed to π→π* transitions. researchgate.net Another study on various lophine derivatives reported optical band gaps in the range of 3.05–3.55 eV. rsc.org For tripodal chromophores based on a 1-methyl-2,4,5-triphenyl-1H-imidazole core, the longest-wavelength absorption maxima were found in a broad range from 304 nm to 448 nm, with emission maxima spanning 393 nm to 612 nm. rsc.org
The position of the nitrogen atom in the pyridyl ring (ortho, meta, or para) influences the photophysical properties. researchgate.net While specific data for the 3-pyridyl derivative is often presented alongside its isomers, the general behavior involves absorption in the UV range and fluorescence in the visible spectrum. For example, a study on (Z)-2-(pyridin-2, 3, or 4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile derivatives, which share structural similarities, showed that optical properties were strongly influenced by the solvent. researchgate.net The emission of these compounds is generally strong in solution. researchgate.net
Table 1: Photophysical Data for Selected Lophine Derivatives
| Derivative | Absorption Max (nm) | Emission Max (nm) | Solvent |
|---|---|---|---|
| 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol | 340, 406 | - | DMF |
| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile (Powder) | - | 563 | Solid State |
| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile (Thin Film) | - | 540 | Solid State |
| 2-(phenanthro[9,10-d]oxazol-2-yl)pyridine derivatives | - | ~400 | Non-polar solvents |
| 2-(phenanthro[9,10-d]oxazol-2-yl)pyridine derivatives | - | ~550 | Polar solvents |
Note: This table includes data for related derivatives to provide context for the photophysical properties of the lophine family.
Fluorescence and Phosphorescence Quantum Yields
The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is a critical parameter for luminescent materials. For a series of synthesized lophine derivatives, fluorescence quantum yields were reported to be in the range of 0.06 to 0.36. rsc.org In another study, certain imidazole-based fluorophores were designed to have high fluorescence quantum yields, reaching up to 0.90. manipal.edu
The quantum yield is highly dependent on the molecular structure and the surrounding environment. For instance, 2-(phenanthro[9,10-d]oxazol-2-yl)pyridine derivatives, which are structurally analogous, displayed quantum yields approaching unity in non-polar solvents, but this efficiency was quenched in polar solvents. researchgate.net This quenching in polar environments is a common phenomenon for this class of molecules. Conversely, films of (Z)-3-(4-(4,5-diphenyl-1H-imidazole-2-yl)phenyl)-2-phenylacrylonitrile treated with acid vapors showed an enhancement in fluorescence quantum yield. researchgate.net
Phosphorescence, which is luminescence from a triplet excited state, is also observed in some imidazole derivatives, particularly in metal complexes or at low temperatures. For example, a lead complex of a pyridyl-phenanthroimidazole ligand was reported to exhibit phosphorescence. uef.fi
Excited-State Lifetimes and Relaxation Pathways
The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for applications in sensors and optical devices. For some fluorophores, lifetimes can be on the nanosecond scale; for instance, a natural dye extracted from Tradescantia pallida purpurea showed lifetimes between 2.4 and 3.7 ns depending on the pH. mdpi.com
The relaxation of the excited state can occur through various radiative (fluorescence, phosphorescence) and non-radiative pathways. Non-radiative pathways, such as internal conversion and intersystem crossing, often compete with fluorescence, reducing its quantum yield. researchgate.net For imidazole derivatives, the relaxation pathways can be complex. In gas-phase imidazole, non-radiative relaxation pathways operating on ultrafast timescales are responsible for low fluorescence quantum yields. rsc.org The solvent environment and specific substitutions on the lophine core play a significant role in dictating which deactivation processes dominate.
Solvatochromism and pH-Dependent Photophysical Behavior
Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules that have a significant difference in dipole moment between their ground and excited states. Derivatives of this compound exhibit strong solvatochromic effects, where their emission spectra shift depending on the polarity of the solvent. rsc.org
For example, a study on (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile revealed positive solvatochromic fluorescence, indicating a more polar excited state. nih.govrsc.org The emission color of these types of compounds can be tuned by changing the solvent. rsc.org
The photophysical properties are also highly sensitive to pH due to the presence of the basic pyridine (B92270) nitrogen and the amphoteric imidazole ring. researchgate.net Protonation or deprotonation of these sites alters the electronic structure and, consequently, the absorption and emission characteristics. In a derivative, (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile, changing the pH from acidic (pH 2) to basic (pH 14) resulted in a dramatic shift in the emission maximum. nih.govrsc.org At pH 2, the emission peak was at 541 nm, while at pH 14, two distinct emissions at 561 nm and 671 nm were observed. nih.gov Similarly, for 4-(4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde, adding a base to a solution changed the fluorescence from green to orange (emission at 595 nm). researchgate.net This pH-dependent behavior makes these compounds promising candidates for pH sensors. researchgate.net
Table 2: pH-Dependent Emission of a Lophine Derivative
| Compound | Condition | Emission λmax (nm) |
|---|---|---|
| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile | pH 2 | 541 |
| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile | pH 14 | 561, 671 |
| 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzaldehyde | Basic pH (in DMSO-d6) | 595 |
Source: nih.govresearchgate.net
Acidochromism and Vapoluminescence Studies
Acidochromism, a change in color upon interaction with an acid, is a key feature of pyridyl-substituted imidazoles. The nitrogen atom on the pyridine ring can be protonated by acids, leading to significant changes in the fluorescence color. nih.gov This reversible process has been observed in both solution and the solid state for related multiaryl-substituted pyridine derivatives. nih.gov Films of a related acrylonitrile (B1666552) derivative exhibited a hypsochromic (blue) shift of up to 70 nm when treated with vapors of acids like HNO₃, HCl, or CH₃COOH. researchgate.net
Vapoluminescence, the change in luminescence upon exposure to chemical vapors, is another interesting property of this class of materials, making them suitable for use in chemical sensors.
Intramolecular Charge Transfer (ICT) Mechanisms
The photophysical properties of many lophine derivatives are governed by an intramolecular charge transfer (ICT) mechanism. In these push-pull systems, an electron-donating part of the molecule (the imidazole core) is connected to an electron-accepting part (substituents). Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a highly polar excited state. nih.gov
Theoretical calculations on tripodal chromophores with an imidazole donor core revealed a centrifugal charge transfer from the central imidazole to the peripheral acceptor branches upon excitation. rsc.org This ICT character is responsible for the strong solvatochromism observed, as polar solvents stabilize the polar excited state more than the ground state, leading to a red shift in the emission spectrum. rsc.org The emission from 4-(4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde was also correlated to an ICT process. researchgate.net In some push-pull pyridinium (B92312) salts, this ICT process has even been observed to occur in the triplet excited state. nih.gov
Advanced Applications in Materials Science and Sensing Excluding Prohibited Elements
Utilization in Fluorescent Probes and Chemical Sensors
The inherent fluorescence of the 4,5-diphenyl-1H-imidazole core is a key feature that has been widely exploited in the development of chemosensors. Derivatives of this scaffold have shown high sensitivity and selectivity for detecting various ions through mechanisms like photo-induced electron transfer (PET) and chelation-enhanced fluorescence quenching.
The imidazole (B134444) and pyridine (B92270) moieties can act as effective chelating sites for metal ions. Research on closely related imidazole-based compounds has demonstrated their efficacy as "turn-off" fluorescent sensors for copper ions (Cu²⁺). seejph.comseejph.com For instance, new sensors featuring a 4,5-diphenyl-1H-imidazol-2-yl core attached to a phenol (B47542) group have been synthesized and characterized for their ability to detect Cu²⁺ in aqueous environments. seejph.com The interaction with Cu²⁺ quenches the fluorescence of the compounds, enabling quantitative detection. seejph.com
These sensors exhibit high selectivity for Cu²⁺ over other common metal ions. mdpi.comresearchgate.net The sensing mechanism is validated through optical studies, which show clear changes in absorption and fluorescence spectra upon titration with copper(II). seejph.com Job's plot analysis indicates a 2:1 binding stoichiometry between the sensor and the Cu²⁺ ion for some derivatives, suggesting the formation of a tetrahedral complex. seejph.comresearchgate.net The detection limits achieved by these related sensors are notably low, often in the sub-micromolar range, which is well below the maximum permissible level for Cu²⁺ in drinking water set by the World Health Organization (WHO). seejph.com
Table 1: Performance of 4,5-Diphenyl-1H-imidazole-based Fluorescent Sensors for Cu²⁺ Detection
| Sensor Compound Name | Detection Limit (LOD) | Binding Stoichiometry (Sensor:Cu²⁺) | Source(s) |
| 2-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl) phenol (TS) | 0.09 µM | 2:1 | seejph.com |
| 2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl) phenol (AS) | 0.28 µM | 2:1 | seejph.com |
| Phenanthro-imidazole Derivative (Probe 1) | 2.77 x 10⁻⁸ M (1.77 ppb) | 1:1 | mdpi.com |
This table presents data for compounds structurally related to 3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine to illustrate the potential of the core scaffold.
The imidazole framework is also a versatile platform for designing anion sensors. A derivative, 4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)benzoic acid, has been reported as a reversible luminescent sensor for the detection of cyanide (CN⁻) ions. nih.gov The detection mechanism involves a nucleophilic addition reaction where the cyanide ion attacks a formyl group on the sensor, leading to the formation of a cyanohydrin. nih.govrsc.org This structural change quenches the sensor's fluorescence, allowing for detection. nih.gov
The detection limit for this specific sensor was found to be 1.2 μM in a mixed solvent system. nih.gov A fascinating aspect of this system is its reversibility; the cyanohydrin adduct can be used as a subsequent sensor for mercury ions (Hg²⁺) through a metal-assisted elimination reaction, demonstrating the potential for creating multi-functional chemical sensors. nih.gov The ability to create sensors that operate through multipoint hydrogen bonding interactions is crucial for achieving high selectivity for specific anions like cyanide in aqueous solutions. researchgate.net
Application in Dye-Sensitized Solar Cells (DSSCs) as Photosensitizers
Imidazole-based organic dyes are being extensively investigated as photosensitizers in Dye-Sensitized Solar Cells (DSSCs) due to their favorable optical and electronic properties. nih.govmdpi.com These dyes often feature a Donor-π-Acceptor (D-π-A) structure, which is crucial for efficient light harvesting and electron injection. mdpi.comresearchgate.net The conjugated imidazole structure allows for broad light absorption, and its chemical properties can be fine-tuned by adding various functional groups to optimize performance. nih.gov
In a D-π-A framework, the this compound molecule could potentially act in multiple ways. The electron-rich diphenyl-imidazole core can serve as part of the π-conjugated bridge or even as a donor unit, while the pyridine ring can function as an electron-accepting or anchoring group to bind the dye to the TiO₂ semiconductor surface. nih.gov Research using machine learning has predicted that incorporating imidazole derivatives into known dye structures can significantly enhance power conversion efficiencies (PCE), in some cases by nearly 50%, by improving oscillator strength and charge transfer properties. nih.gov
Non-Linear Optical (NLO) Materials Research
Organic materials with π-conjugated systems are of great interest for non-linear optical (NLO) applications due to their high polarizability and fast response times. The investigation of a close structural analog, 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol , has confirmed that this class of compounds possesses significant NLO properties.
A study utilizing the Z-scan technique provided detailed experimental and theoretical data on its NLO behavior. The results indicated a low HOMO-LUMO energy gap and high hyperpolarizabilities, which are linked to strong NLO effects. The negative sign of the non-linear refractive index (n₂) revealed a self-defocusing nonlinearity, a desirable property for applications in optical limiting devices designed to protect sensors or human eyes from high-intensity laser beams. The large third-order susceptibility suggests the compound is a promising candidate for NLO materials.
Table 2: Non-Linear Optical Properties of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
| NLO Parameter | Symbol | Measured Value | Source(s) |
| Non-linear Absorption Coefficient | β | 4.044 × 10⁻¹ cmW⁻¹ | |
| Non-linear Refractive Index | n₂ | -2.89 × 10⁻⁶ cm²W⁻¹ | |
| Third-order Non-linear Susceptibility (Real Part) | Re(χ⁽³⁾) | -1.1398 × 10⁻⁶ esu | |
| Third-order Non-linear Susceptibility (Imaginary Part) | Im(χ⁽³⁾) | 1.954 × 10⁻⁷ esu | |
| Third-order Non-linear Susceptibility (Absolute) | |χ⁽³⁾| | 2.2627 × 10⁻⁶ esu |
Development of LysoTracker Molecules for Cell Imaging
The inherent fluorescence of polysubstituted imidazoles makes them excellent scaffolds for developing biological imaging probes. nih.govresearchgate.net Specifically, research has focused on adapting these molecules to function as LysoTrackers—agents that selectively stain and track lysosomes within living cells. nih.govacs.org Lysosomes are vital organelles involved in cellular degradation and recycling, making them important targets in immunological and cancer research. nih.gov
The strategy involves modifying the core imidazole structure by incorporating lysosome-directing groups. nih.govacs.org Studies on such modified imidazoles show that they exhibit bright blue fluorescence and can be used as rapid lysosome-staining probes. nih.govacs.org In cell imaging studies using human cervical cancer (HeLa) and murine macrophage cell lines, these synthetic probes were found to successfully colocalize with LysoTracker Red, a commercial dye, confirming their ability to accumulate specifically within lysosomes. acs.org The high Pearson coefficient values from these studies indicate a strong correlation in the location of the new probe and the commercial standard, validating these imidazole derivatives as effective organelle-targetable fluorescent probes. acs.org
Role in Host-Guest Chemistry and Supramolecular Architectures
The pyridine and imidazole groups are excellent donor ligands for metal coordination, enabling the use of this compound and its isomers in the construction of complex supramolecular structures. rsc.orgnih.govacs.org A notable example is the use of a low-symmetry ditopic ligand featuring both imidazole and pyridine donors to assemble a heterobimetallic [PdPtL₄]⁴⁺ cage. nih.gov
This sophisticated host-guest system demonstrates stimulus-responsive behavior; the cage can be opened and closed on demand by treating it with appropriate chemical stimuli. nih.govresearchgate.net When a guest molecule, such as an anion, is bound within the cage's cavity, this process is accompanied by the controlled release and re-uptake of the guest. nih.gov X-ray crystallography has confirmed the binding of anionic guests like mesylate within the cage, where they interact with inwardly pointing protons from the imidazole and pyridyl groups via hydrogen bonds. rsc.orgnih.gov This research highlights the potential for creating advanced, functional molecular machines and smart materials based on pyridyl-imidazole building blocks. rsc.org
Catalytic Applications (e.g., in organic reactions)
While direct studies detailing the catalytic activity of this compound are not extensively documented, the broader class of imidazole derivatives is recognized for its catalytic potential. Imidazole-containing compounds are pivotal in various organic transformations, often serving as ligands for transition metals or as organocatalysts themselves.
Research into the synthesis of multisubstituted imidazoles frequently employs various catalysts to facilitate the cyclocondensation of reactants. For instance, the synthesis of 2,4,5-trisubstituted imidazoles can be efficiently achieved through a three-component reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297), using a Brønsted acidic ionic liquid like diethyl ammonium hydrogen phosphate (B84403) as a reusable catalyst. mdpi.com Similarly, other catalysts such as iodine, silica-supported NaHSO4, and various metal chlorides have been utilized in one-pot syntheses of tetra-substituted imidazoles. nih.gov
The potential for imidazole derivatives to act as catalysts is linked to the nitrogen atoms in the imidazole ring, which can function as Lewis bases or participate in hydrogen bonding, thereby activating substrates. Furthermore, chiral imidazole derivatives are considered promising candidates for asymmetric catalysis. The synthesis of chiral N-substituted imidazoles, derived from natural amino acids, is being explored for their potential application in transition metal catalysis. gssrr.org For example, a chiral nitrophenyl-substituted imidazole derivative has been synthesized with the aim of developing novel chiral catalysts. gssrr.orgnih.gov The synthesis of 2-[4,5-Diphenyl-2-(pyridin-2-yl)-1H-imidazol-1-yl]-3-phenylpropan-1-ol, a compound structurally related to the subject of this article, has been suggested as a starting point for research into imidazolium-based chiral ionic liquids for catalysis. researchgate.net
These findings underscore the potential of this compound and its derivatives in the development of new catalytic systems. Further research is needed to fully explore and characterize the catalytic capabilities of this specific compound in various organic reactions.
Corrosion Inhibition Studies
The application of organic compounds as corrosion inhibitors is a well-established strategy to protect metallic materials from degradation. The effectiveness of these inhibitors is largely dependent on their ability to adsorb onto the metal surface, forming a protective barrier. Imidazole and pyridine derivatives have been extensively studied in this regard due to the presence of nitrogen heteroatoms, which act as adsorption centers.
A study on a closely related compound, 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine, provides significant insights into the potential corrosion inhibition mechanism of this compound. gssrr.org This study investigated the adsorption mechanism of the inhibitor on carbon steel in a 1% NaCl solution using electrochemical impedance spectroscopy. gssrr.org The adsorption of the inhibitor was found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the metal surface. gssrr.org The free energy of adsorption (ΔG°ads) was determined to be -34.04 kJ/mol, indicating a spontaneous adsorption process that is likely a mix of physisorption and chemisorption. gssrr.org
| Adsorption Isotherm Models | Linear Regression (R²) |
| Langmuir | 0.9738 |
| Temkin | 0.8694 |
Data from the study of 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine on carbon steel. gssrr.org
Further research on other imidazole derivatives, such as 2-(Furan-2-yl)-4,5-Diphenyl-1H-imidazole (FDPI) on mild steel in 1 M HCl, has shown high inhibition efficiencies, reaching up to 95.84% at a concentration of 10 mmol/L. researchgate.net Polarization studies of FDPI indicated that it acts as a mixed-type inhibitor, affecting both the anodic and cathodic reactions of the corrosion process. researchgate.net The adsorption of FDPI on the mild steel surface was also found to obey the Langmuir adsorption isotherm. researchgate.net
Similarly, studies on various pyridine derivatives have demonstrated their efficacy as corrosion inhibitors for different metals and alloys in acidic media. asianpubs.org The inhibition is attributed to the adsorption of the pyridine molecules onto the metal surface through the nitrogen atom and the π-electrons of the aromatic ring.
These findings strongly suggest that this compound would be an effective corrosion inhibitor. The presence of both imidazole and pyridine rings, with their respective nitrogen atoms and π-electron systems, would facilitate strong adsorption onto a metal surface, thereby providing a protective barrier against corrosive agents.
Chiral Recognition and Separation Methodologies
Chiral recognition and the separation of enantiomers are of paramount importance in the pharmaceutical and chemical industries. Chiral selectors, which can selectively interact with one enantiomer over the other, are central to these processes. Imidazole-based compounds have emerged as a promising class of chiral selectors due to their rigid structure and the presence of hydrogen bonding sites.
While direct studies on the use of this compound for chiral recognition are limited, research on structurally related chiral imidazole derivatives highlights their potential. The synthesis of chiral imidazole-containing molecules is a key step towards developing new chiral separation methods. For instance, the condensation of L-phenylalaninol with other reagents has been used to produce chiral imidazole derivatives. researchgate.net One such compound, 2-[4,5-Diphenyl-2-(pyridin-2-yl)-1H-imidazol-1-yl]-3-phenylpropan-1-ol, has been identified as a potential precursor for the development of imidazolium-based chiral ionic liquids for chiral recognition and separation. researchgate.net
The principle behind the use of such compounds in chiral recognition lies in the formation of diastereomeric complexes with the enantiomers to be separated. The different stabilities of these complexes, arising from steric and hydrogen-bonding interactions, allow for the separation of the enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases based on polysaccharide derivatives is a common technique for the screening and separation of chiral atropisomers of imidazole derivatives. journal.fi
The synthesis of novel chiral imidazole cyclophane receptors has also been reported. imist.ma These receptors have demonstrated good chiral recognition towards the enantiomers of amino acid derivatives, with association constant ratios (K_D/K_L) up to 3.52. imist.ma This enantioselective recognition is attributed to the specific three-dimensional structure of the receptor that allows for differential interactions with the L- and D-enantiomers.
Given these precedents, it is plausible that chiral derivatives of this compound could be designed and synthesized to act as effective chiral selectors. The combination of the rigid diphenyl-imidazole core and the pyridine unit offers multiple sites for functionalization to create specific chiral environments suitable for enantioselective recognition and separation.
Biological Activity Research Excluding Clinical Human Trial Data, Dosage, Safety/adverse Effects
Investigation of Enzyme Inhibition Potentials
The ability of diphenyl-imidazole derivatives to inhibit specific enzymes has been explored, particularly in the context of metabolic disorders.
Research into derivatives of the core 4,5-diphenyl-imidazole structure has shown notable inhibitory effects on α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. A study on 4,5-diphenylimidazole-2-thione , a derivative where the pyridine (B92270) group at position 2 is replaced by a thione, demonstrated its potential as an inhibitor for these enzymes. bohrium.comnih.gov In vitro, this compound exhibited a reversible, non-competitive type of inhibition against both α-glucosidase and α-amylase. bohrium.comnih.gov The inhibition constant (Ki) was determined to be 3.5 x 10⁻⁵ M for α-glucosidase and 6.5 x 10⁻⁵ M for α-amylase, respectively. bohrium.comnih.gov These findings highlight that the diphenyl-imidazole scaffold can effectively interact with and modulate the activity of key enzymes in glucose metabolism. bohrium.com
Table 1: In Vitro Enzyme Inhibition by 4,5-diphenylimidazole-2-thione
| Enzyme | Type of Inhibition | Inhibition Constant (Ki) | Reference |
| α-Glucosidase | Non-competitive | 3.5 x 10⁻⁵ M | bohrium.comnih.gov |
| α-Amylase | Non-competitive | 6.5 x 10⁻⁵ M | bohrium.comnih.gov |
The 4,5-diphenyl-1H-imidazole moiety has been identified as a critical pharmacophore for the inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme involved in cholesterol esterification. nih.gov The inhibition of ACAT is a therapeutic strategy for managing atherosclerosis. nih.gov Studies on analogs such as 2-(alkylthio)-4,5-diphenyl-1H-imidazoles have confirmed that the 4,5-diphenyl-1H-imidazole structure is fundamental for inhibiting rat microsomal ACAT. nih.gov Further research on a series of 2-(1,3-dioxan-2-yl)-4,5-diphenyl-1H-imidazoles reinforced the importance of this pharmacophore. nih.govcolab.ws While some of these derivatives were potent inhibitors of the rat hepatic enzyme in vitro, others with specific substitutions proved to be potent inhibitors of human macrophage ACAT. nih.govcolab.ws For instance, compounds with pyrazolylalkyl or aminoalkyl groups at the 5-cis position of the dioxane ring showed significant inhibitory activity, with IC50 values as low as 10 nM. nih.gov
Antimicrobial Activity Studies (in vitro/in silico)
The antimicrobial potential of the diphenyl-imidazole scaffold has been evaluated against a range of bacterial and fungal pathogens.
Derivatives of 4,5-diphenyl-imidazole have been synthesized and tested for their antibacterial properties. In one study, a series of 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles were evaluated. scirp.org While most of the synthesized compounds showed no significant antibacterial activity, specific derivatives displayed notable efficacy. scirp.org Compound 6c in the series demonstrated moderate activity against the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL for both strains. scirp.org More impressively, compound 6d was found to be twice as potent as the standard antibiotic ciprofloxacin (B1669076) against Staphylococcus aureus, exhibiting a MIC of 4 μg/mL. scirp.org
Table 2: Antibacterial Activity of 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole Derivatives
| Compound | Bacterial Strain (Gram-Positive) | Minimum Inhibitory Concentration (MIC) | Reference |
| Derivative 6c | Staphylococcus aureus | 16 μg/mL | scirp.org |
| Derivative 6c | Enterococcus faecalis | 16 μg/mL | scirp.org |
| Derivative 6d | Staphylococcus aureus | 4 μg/mL | scirp.org |
| Ciprofloxacin (Reference) | Staphylococcus aureus | 8 μg/mL | scirp.org |
The antifungal and antimycobacterial activities of imidazole (B134444) derivatives have also been a focus of research. Halogenated imidazole derivatives have demonstrated good antifungal activity, with a reported MIC90 of 1 mg/L against 33 clinical strains of Candida spp. oup.comresearchgate.net
Significant findings have been reported regarding the antimycobacterial properties of this chemical class. oup.comresearchgate.net Several imidazole derivatives have shown inhibitory activity against Mycobacterium tuberculosis reference and clinical strains, with MIC values ranging from 4 to 64 mg/L. oup.comresearchgate.net Notably, methyl-phenyl and phenyl imidazolyl derivatives were identified as the most active, with a MIC of 4 mg/L against clinical isolates of M. tuberculosis. oup.comresearchgate.net Other research has identified 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives as having interesting antitubercular activity against the M. tuberculosis H37Rv reference strain. nih.gov Further studies on different imidazole structures reported compounds with antimycobacterial activity against M. kansasii and other strains, with the most effective inhibitors showing an IC90 of 13 µg/mL. nih.govresearchgate.net
Table 3: Antimycobacterial Activity of Various Imidazole Derivatives
| Derivative Class | Organism | Activity (MIC) | Reference |
| Halogenated Imidazoles | M. tuberculosis strains | 4–64 mg/L | oup.comresearchgate.net |
| Methyl-phenyl & Phenyl Imidazolyl derivatives | M. tuberculosis (clinical isolates) | 4 mg/L | oup.comresearchgate.net |
| Diaryl-pyrazolyl Imidazoles | M. tuberculosis H37Rv | "Interesting activity" | nih.gov |
Anticancer Research (in vitro on cell lines)
The cytotoxic potential of the 3-(imidazol-2-yl)pyridine scaffold against various cancer cell lines has been investigated, with structural modifications influencing the potency and selectivity. Research on 3-(4,5-ditolyl-1H-imidazol-2-yl) pyridine derivatives , which are closely related to the title compound, has shown promising anticancer activity. The presence of phenyl rings at positions 4 and 5 of the imidazole core is considered crucial for its cytotoxicity. The length of the alkyl chain substituent on the imidazole ring was also found to modulate the anticancer effect.
In vitro evaluations of these derivatives against several breast cancer cell lines revealed significant cytotoxic activity. The half-maximal inhibitory concentration (IC50) values were determined, indicating that specific substitutions could enhance the anticancer effects.
Table 4: In Vitro Anticancer Activity of 3-(4,5-ditolyl-1H-imidazol-2-yl) pyridine Derivatives
| Derivative | Cell Line (Breast Cancer) | IC50 (μM) | Reference |
| 5c (N-propyl) | BT474 | 35.56 ± 1.02 | researchgate.net |
| 5d (N-butyl) | BT474 | 40.12 ± 1.15 | researchgate.net |
| 5e (N-pentyl) | BT474 | 45.82 ± 1.32 | researchgate.net |
Additionally, studies on other related structures, such as 2,4,5-triphenyl-1H-imidazole derivatives , have also been conducted. Certain substituted compounds from this family were evaluated for their antiproliferative activity against the human non-small cell lung carcinoma A549 cell line. The compound 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (B47542) was found to be the most promising, with an IC50 value of 15 μM. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| 3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine |
| 4,5-diphenylimidazole-2-thione |
| 2-(Alkylthio)-4,5-diphenyl-1H-imidazoles |
| 2-(1,3-dioxan-2-yl)-4,5-diphenyl-1H-imidazoles |
| 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles |
| 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole |
| 3-(4,5-ditolyl-1H-imidazol-2-yl) pyridine |
| 2,4,5-triphenyl-1H-imidazole |
| 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol |
Antidepressant Activity Studies (preclinical animal models)
While direct studies on this compound are not extensively documented in publicly available research, the therapeutic potential of related heterocyclic compounds has been explored in preclinical models of depression. The core structure is part of the broader class of 2,4,5-triaryl-imidazoles, and similar pyridine-containing heterocycles have been evaluated for antidepressant-like effects. These investigations typically employ established animal models such as the Forced Swim Test (FST) and the Tail Suspension Test (TST) to screen for potential efficacy. nih.govnih.govbdpsjournal.org In these tests, a reduction in the duration of immobility is considered an indicator of antidepressant activity.
For instance, studies on various thiophene-based pyrazoline derivatives and thieno[2,3-e]pyridine derivatives have demonstrated significant antidepressant action in these models. nih.govnih.gov One study on 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides found that a derivative with a hydroxyl group reduced immobility time by over 60% in both the FST and TST at a 10 mg/kg dose, an effect comparable to the standard drug imipramine. nih.gov Another series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives also showed potent activity, with the most effective compound reducing immobility time by 55.33% in the FST. nih.gov These findings suggest that the structural motifs present in and related to this compound are of interest for the development of novel antidepressant agents.
Table 1: Preclinical Antidepressant Activity of Related Heterocyclic Compounds
| Compound Series | Animal Model | Most Active Compound | Dose (mg/kg) | Reduction in Immobility Time (%) | Reference |
|---|---|---|---|---|---|
| 5-Aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridines | Forced Swim Test (FST) | 4i | 40 | 55.33% | nih.gov |
| 5-Aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridines | Tail Suspension Test (TST) | 4i | 40 | Significant (p < 0.01) | nih.gov |
| Phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides | Forced Swim Test (FST) | TTg | 10 | 61.17% | nih.gov |
| Phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides | Tail Suspension Test (TST) | TTg | 10 | 62.05% | nih.gov |
| 1,3,4-Oxadiazole derivatives | Forced Swim Test (FST) & Tail Suspension Test (TST) | Compound 8 | Not Specified | Activity comparable to Imipramine | bdpsjournal.org |
Antiviral Research (host-directed inhibitors)
Research into compounds structurally related to this compound has identified promising candidates for broad-spectrum antiviral therapy. nih.gov Specifically, high-throughput screening identified a class of inhibitors based on a 4,5-diphenylimidazole (B189430) scaffold with activity against a range of ortho- and paramyxoviruses, including Influenza A virus (IAV), measles virus (MeV), and respiratory syncytial virus (RSV). nih.gov
These compounds function as host-directed inhibitors, a therapeutic strategy that targets cellular factors essential for viral replication rather than viral components themselves. nih.govfrontiersin.org This approach offers significant advantages, including a higher barrier to the development of viral resistance and the potential for broad-spectrum activity against multiple viruses that rely on the same host pathways. frontiersin.orgnih.gov Hit-to-lead optimization efforts on a related benzimidazole (B57391) series yielded a lead compound, 28a, with potent antiviral activity and good metabolic stability in human liver S9 fractions. nih.gov
Table 2: Antiviral Activity of Lead Compound 28a (a related Benzimidazole derivative)
| Virus | Strain | EC₅₀ (μM) | Reference |
|---|---|---|---|
| Influenza A Virus (IAV) | WSN | 0.88 | nih.gov |
| Measles Virus (MeV) | Edmonston | 0.81 | nih.gov |
Molecular Mechanisms of Biological Interaction (based on in silico studies)
In silico studies, such as molecular docking, are crucial for predicting and understanding the interaction between small molecules and biological macromolecules. A derivative of the title compound, 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate, was investigated as a potential inhibitor of human lactate (B86563) dehydrogenase (LDHA), an enzyme implicated in cancer metabolism. researchgate.net
The molecular docking study predicted that the compound binds effectively within the active site of the LDHA receptor (PDB ID: 1i10). researchgate.net The analysis revealed a strong binding affinity, suggesting that this class of compounds could act as inhibitors of this key enzyme. researchgate.net The imidazole core, common to this class of molecules, is frequently explored for its ability to form key interactions, such as hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. sciepub.comnih.gov
Table 3: In Silico Docking Results for a this compound Derivative
| Ligand | Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate | Human Lactate Dehydrogenase (LDHA) | 1i10 | -9.7 | researchgate.net |
Role in Biochemical Processes (as a structural motif akin to histidine/purine)
The imidazole ring is a fundamental structural motif in many biologically crucial molecules, most notably the amino acid histidine and the purine (B94841) bases of nucleic acids (adenine and guanine). plos.orgnih.gov The this compound molecule contains this key heterocyclic core, which endows it with properties that are vital for biological interactions.
The imidazole group possesses both a hydrogen bond donor (the N-H group) and acceptor (the sp²-hybridized nitrogen), allowing it to participate in complex hydrogen-bonding networks within protein active sites. sciepub.com Furthermore, the pyridine-like nitrogen atom has a pKa of approximately 6.9, which allows it to be protonated or deprotonated at physiological pH. plos.orgnih.gov This ability to act as both a proton donor and acceptor is central to the catalytic function of many enzymes where histidine is a key residue in the active site. plos.org The imidazole moiety also has a high affinity for metal cations like Zn²⁺ and Fe²⁺, which are often found as cofactors in metalloproteins. sciepub.com The presence of this imidazole core in this compound suggests it can mimic the interactions of natural biomolecules like histidine, potentially modulating the activity of various enzymes and receptors. plos.orgresearchgate.net
Future Research Directions for 3 4,5 Diphenyl 1h Imidazol 2 Yl Pyridine
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The synthesis of 2,4,5-trisubstituted imidazoles, including 3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine, has traditionally involved multi-component reactions. Future research will likely focus on developing more efficient and environmentally benign synthetic methodologies. Key areas of exploration include:
Green Chemistry Approaches: There is a growing emphasis on "green" synthesis methods that minimize waste and energy consumption. bohrium.combohrium.comresearchgate.net This includes the use of solvent-free reaction conditions, which have been shown to be effective for preparing imidazole (B134444) derivatives. derpharmachemica.comasianpubs.org Microwave-assisted synthesis is another promising technique that can significantly reduce reaction times and improve yields. derpharmachemica.comijirt.org
Novel Catalysts: The development of new and reusable catalysts is crucial for sustainable synthesis. Research into catalysts like diruthenium(II) complexes, which can facilitate the direct synthesis from primary alcohols under aerobic conditions, represents a significant step forward. rsc.org Other catalysts, such as cupric chloride, have also been used effectively in one-pot syntheses. derpharmachemica.com The use of heterogeneous catalysts, including magnetic nanoparticles, offers the advantage of easy separation and reusability. researchgate.net
Atom Economy: Future synthetic strategies will aim to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net This can be achieved through innovative reaction designs, such as formal [3+2] annulation reactions. researchgate.net
A comparison of various synthetic methods for trisubstituted imidazoles highlights the trend towards more sustainable practices.
| Method | Key Features | Potential Advantages | Reference(s) |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields. | derpharmachemica.comijirt.org |
| Solvent-Free Synthesis | Reactions are conducted without a solvent. | Environmentally friendly, reduced waste. | derpharmachemica.comasianpubs.org |
| Diruthenium(II) Catalysis | Employs a diruthenium(II) catalyst for direct synthesis from alcohols. | Environmentally benign, produces water as the only byproduct. | rsc.org |
| Heterogeneous Catalysis | Uses solid-phase catalysts like magnetic nanoparticles. | Easy catalyst separation and reusability. | researchgate.net |
Design and Synthesis of Advanced Derivatives with Tunable Properties
The core structure of this compound offers a versatile scaffold for the design and synthesis of advanced derivatives with tailored properties. By strategically modifying the substituent groups on the phenyl and pyridine (B92270) rings, researchers can fine-tune the electronic, optical, and biological characteristics of the molecule.
Future work in this area will likely involve:
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different functional groups at various positions on the imidazole and its pendant rings affect the compound's properties will be crucial. ijirt.orgresearchgate.net This will enable the rational design of derivatives with enhanced activities for specific applications.
Targeted Synthesis for Biological Applications: The synthesis of novel derivatives will be guided by their potential as therapeutic agents. For instance, the introduction of specific moieties could enhance anti-inflammatory, antimicrobial, or anticancer activities. ijirt.orgresearchgate.netijrpr.com
Materials Science Applications: Derivatives can be designed to possess specific photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs), sensors, or as fluorescent probes.
In-depth Mechanistic Studies of Biological Activities at the Molecular Level
While various biological activities of triphenyl-imidazole derivatives have been reported, a deeper understanding of their mechanisms of action at the molecular level is needed. Future research should focus on:
Target Identification: Identifying the specific cellular and molecular targets with which these compounds interact is a primary objective. Techniques such as affinity chromatography and proteomics can be employed for this purpose.
Molecular Docking and Simulation: Computational methods like molecular docking can predict the binding modes of these derivatives with their biological targets, such as enzymes and receptors. mdpi.comniscpr.res.iningentaconnect.com Molecular dynamics simulations can further elucidate the stability and dynamics of these interactions. tandfonline.com
Kinase Inhibition Profiling: Given that some imidazole derivatives have shown activity against kinases, comprehensive profiling against a panel of kinases could reveal novel therapeutic targets. nih.gov For example, certain pyrazole-imidazole derivatives have been identified as potent inhibitors of JAK2/3 and Aurora A/B kinases. nih.gov
Integration into Multi-Functional Materials and Devices
The unique photophysical properties of some triphenyl-imidazole derivatives make them attractive candidates for integration into advanced materials and devices. Future research in this domain could explore:
Organic Electronics: The development of triphenyl-imidazole-based materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is a promising avenue.
Dye-Sensitized Solar Cells (DSSCs): Imidazole-based organic dyes have been investigated for their potential in DSSCs. researchgate.netnih.gov Future work could focus on designing derivatives with improved light-harvesting efficiency and charge transfer properties.
Chemosensors: The imidazole core can be functionalized to create chemosensors that exhibit a change in their optical or electronic properties upon binding to specific analytes.
Advanced Computational Modeling for Predictive Design
Computational chemistry and machine learning are becoming indispensable tools in materials and drug discovery. For this compound and its analogs, future research will increasingly rely on:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of these compounds with their biological activities or physical properties, enabling the prediction of the properties of new, unsynthesized derivatives. mdpi.comresearchgate.net
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, molecular geometry, and spectroscopic properties of these compounds, providing insights that can guide experimental work. tandfonline.comnih.gov
Machine Learning: Machine learning algorithms can be trained on existing data to predict the properties and activities of novel imidazole derivatives, accelerating the discovery process. researchgate.netnih.gov For instance, machine learning models have been used to predict the photovoltaic performance of imidazole-based dyes. researchgate.netnih.gov
Development of this compound-based Scaffolds for Emerging Technologies
The robust and versatile nature of the this compound scaffold makes it an ideal platform for developing materials for emerging technologies. Research in this area could focus on:
Bioimaging: The development of fluorescent probes based on this scaffold for imaging biological processes in real-time.
Targeted Drug Delivery: The design of drug delivery systems where the imidazole derivative acts as a targeting ligand or a component of the delivery vehicle.
Catalysis: The use of metal complexes of these ligands as catalysts in a variety of organic transformations.
Collaborative and Interdisciplinary Research Opportunities
The diverse potential applications of this compound and its derivatives necessitate a collaborative and interdisciplinary approach. Future progress will be significantly enhanced by fostering collaborations between:
Synthetic Chemists: To develop novel and efficient synthetic routes.
Medicinal Chemists and Biologists: To design and evaluate new therapeutic agents.
Materials Scientists and Physicists: To explore applications in electronics and photonics.
Computational Chemists: To provide theoretical insights and guide experimental design.
By bringing together experts from these different fields, the full potential of this promising class of compounds can be realized, leading to innovations in medicine, materials science, and technology.
Q & A
What are the common synthetic methodologies for preparing 3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine, and how do reaction conditions influence yield and purity?
Basic Question
The compound is typically synthesized via multi-component condensation reactions. A widely used method involves the one-pot reaction of 1H-indole-3-carbaldehyde, benzil, ammonium acetate, and a catalyst such as Amberlyst A-15 under solvent-free microwave conditions . Alternative approaches include copper borate (CuB4O7)-promoted reactions, which convert in situ into Cu(OAc)₂, facilitating imidazole ring formation . Yield optimization requires precise control of stoichiometry, temperature (e.g., 60°C for 5 hours in methanol), and catalyst loading. Purity is enhanced via crystallization in ethanol or methanol .
How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound derivatives?
Basic Question
Single-crystal X-ray diffraction (SCXRD) provides definitive confirmation of molecular geometry, including bond lengths, angles, and planarity of the imidazole-pyridine core. For example, SCXRD analysis of analogous compounds revealed dihedral angles of 64.7° between pyridine and imidazole rings, critical for understanding steric effects . H NMR is used to verify substituent positions: the pyridine protons resonate at δ 7.58–8.77 ppm, while imidazole NH protons appear as broad singlets near δ 10.5 ppm .
What advanced software tools are recommended for refining and visualizing the crystal structure of this compound?
Advanced Question
For crystallographic refinement, SHELXL (via OLEX2 or WinGX) is the gold standard due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks . Visualization tools like ORTEP for Windows enable detailed analysis of thermal ellipsoids and intermolecular interactions (e.g., O–H⋯N hydrogen bonds in crystal packing) . For high-throughput data, SHELXC/D/E pipelines are preferred for phasing and structure solution .
How do structural modifications (e.g., substituent variation) impact the biological activity of this compound?
Advanced Question
Substituents on the phenyl or pyridine rings significantly alter bioactivity. For instance:
- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antimicrobial activity by increasing electrophilicity .
- Bulky substituents (e.g., p-tolyl) reduce planarity, diminishing DNA intercalation potential .
Methodologically, structure-activity relationships (SAR) are assessed via MIC assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) and antioxidant assays (DPPH radical scavenging) .
What strategies address contradictions in reported biological activity data for imidazole-pyridine hybrids?
Advanced Question
Discrepancies often arise from differences in assay protocols or impurity profiles. To mitigate:
- Standardize MIC testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin).
- Purify compounds via column chromatography (silica gel, ethyl acetate/hexane) before testing .
- Validate results with dose-response curves and molecular docking to confirm target binding (e.g., urease inhibition) .
How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Advanced Question
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and nucleophilic/electrophilic sites. For example, imidazole nitrogen atoms exhibit high electron density, making them prone to protonation in acidic environments . MD simulations further assess conformational stability in solvent models (e.g., water, DMSO) .
What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be resolved?
Advanced Question
Racemization during synthesis is common due to the imidazole ring’s planarity. Strategies include:
- Chiral auxiliaries (e.g., L-phenylalaninol) to enforce S-configuration at stereogenic centers .
- Asymmetric catalysis with chiral ligands (e.g., BINAP) in copper-mediated reactions .
- Chiral HPLC (Daicel columns) for enantiomer separation .
How does solvent choice influence the crystallization and polymorph formation of this compound?
Advanced Question
Polar aprotic solvents (e.g., DMF) favor needle-like crystals, while ethanol/water mixtures yield block-shaped polymorphs. Slow evaporation at 4°C minimizes lattice defects. SCXRD and PXRD are used to identify polymorphs, with thermal analysis (DSC/TGA) confirming stability transitions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
